Fimasartan potassium trihydrate is classified as a small molecule drug, specifically an angiotensin II receptor blocker. Its molecular formula is , with a molecular weight of approximately 593.79 g/mol. The compound contains a potassium ion and three water molecules, indicating its hydrated nature. It is recognized for its role in cardiovascular therapy and has been the subject of various clinical studies to assess its effectiveness across different populations .
The synthesis of fimasartan potassium trihydrate involves several steps, primarily using organic synthesis techniques. One notable method includes:
Fimasartan potassium trihydrate has a complex molecular structure characterized by multiple functional groups, including:
The structural representation can be summarized as follows:
The InChI Key for this compound is IJEKJHQBGZFMMI-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
Fimasartan potassium trihydrate participates in various chemical reactions typical for angiotensin II receptor antagonists:
Fimasartan functions by selectively blocking the angiotensin II type 1 receptor (AT1), which plays a crucial role in regulating blood pressure and fluid balance. The mechanism can be summarized as follows:
Fimasartan potassium trihydrate exhibits several notable physical and chemical properties:
These properties are critical for understanding its pharmacokinetics and formulation into therapeutic agents .
Fimasartan potassium trihydrate is primarily utilized in the medical field for treating hypertension and heart failure. Its applications include:
Industrial-scale synthesis of Fimasartan Potassium Trihydrate requires strategic optimization to overcome inefficiencies in early routes. The initial process involved a silica gel column chromatography step for purifying the tetrazole-intermediate compound (Compound III), which generated significant solvent waste (chloroform/methanol mixtures) and increased production costs by ~40% due to silica gel consumption and low yields (≤65%) [1]. A patented advanced route eliminates chromatography by employing acid-catalyzed deprotection followed by crystallization-driven purification. This modification uses hydrochloric acid (HCl) in tetrahydrofuran (THF) (molar ratio 1:1–1:10 relative to the substrate) to hydrolyze the trityl-protecting group, yielding Compound III with >98% purity after pH-controlled crystallization (ice bath, pH 1–3) [1] [5].
A critical advancement is the substitution of isocaproic acid potassium salt with aqueous potassium hydroxide (KOH) during the final salt formation. This reduces raw material costs and simplifies isolation. Reacting Fimasartan free acid with KOH in isopropanol/water (4:1 v/v) at 60°C yields the trihydrate directly upon cooling to 0–10°C, achieving a 95% yield and eliminating residual metal impurities [5] [9].
Table 1: Comparative Analysis of Synthetic Routes
Parameter | Chromatography-Based Route | Optimized Industrial Route |
---|---|---|
Overall Yield | ≤65% | ≥95% |
Solvent Consumption | 25 L/kg | 8 L/kg |
Cost Impact | High (silica gel + solvent recovery) | Low (direct crystallization) |
Purity (HPLC) | 95% | >99.5% |
These optimizations reduce processing time by 50% and cut waste generation by 60%, enabling multi-ton production [1].
Fimasartan Potassium exists as a trihydrate and monohydrate, with the latter offering superior stability for pharmaceutical processing. The trihydrate form exhibits variable hydration under ambient conditions, leading to inconsistent particle size and flow properties [6] [9]. Monohydrate crystallization is achieved via:
The monohydrate’s stability arises from its tight crystal lattice, confirmed by powder X-ray diffraction (PXRD) peaks at 2θ = 5.8°, 11.6°, and 17.4°. Differential scanning calorimetry (DSC) shows a single endotherm at 132°C (dehydration), contrasting with the trihydrate’s multiple dehydration events below 100°C [8] [9].
Table 2: Crystallization Parameters for Polymorphs
Condition | Monohydrate | Trihydrate |
---|---|---|
Solvent System | Isopropanol/ethyl acetate (9:1) | Isopropanol/water (4:1) |
Crystallization Temp | 25°C | 0–10°C |
Characteristic PXRD Peaks | 5.8°, 11.6°, 17.4° | 4.2°, 8.5°, 12.7° |
Moisture Sorption | <0.5% weight change (40–80% RH) | Up to 6% weight gain (60% RH) |
Green chemistry principles are embedded in Fimasartan synthesis through:
Table 3: Environmental Metrics of Solvent Systems
Solvent/System | Global Warming Potential (kg CO₂-eq/kg API) | EcoScale Score | Reusability |
---|---|---|---|
Traditional (DMF) | 120 | 45 | ≤2 cycles |
Ethyl acetate/DMF | 85 | 72 | ≥5 cycles |
DES (ChCl:Gly) | 40 | 90 | ≥10 cycles |
DES-solidification via wet impregnation on Neusilin US2 (silicate carrier) produces free-flowing powders, eliminating organic solvents in formulation [3].
The trihydrate’s labile water molecules necessitate precise drying to prevent dehydration or hydrate conversion. Key stabilization methods include:
The monohydrate’s superiority lies in its low-hygroscopicity (water sorption: <0.5% at 60% RH vs. 6% for trihydrate), making it stable during compaction. Dynamic vapor sorption (DVS) studies confirm no phase changes occur below 80% RH, unlike the trihydrate, which dehydrates at 40% RH [8] [9].
Table 4: Hydrate Stability Under Drying Conditions
Parameter | Trihydrate | Monohydrate |
---|---|---|
Optimal Drying Temp | 30°C (75% RH air) | 40°C (vacuum) |
Moisture Content (KF) | 9.0–9.5% | 3.4–3.7% |
Hygroscopicity (40% RH) | 2.5% weight gain | 0.2% weight gain |
Processability | Poor flow (variable hydration) | Excellent flow (stable) |
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 53938-08-2
CAS No.: 949092-65-3
CAS No.: